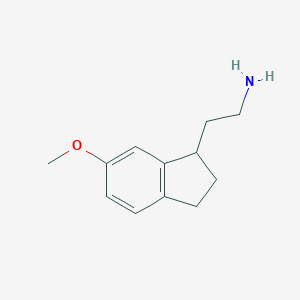

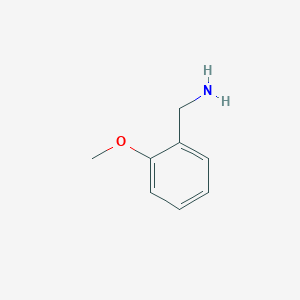

1-(2-Aminoethyl)-6-methoxyindan

Vue d'ensemble

Description

The compound 1-(2-Aminoethyl)-6-methoxyindan is a derivative of the indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The compound is modified with a methoxy group at the 6-position and an aminoethyl side chain at the 1-position. While the provided papers do not directly discuss 1-(2-Aminoethyl)-6-methoxyindan, they do provide insights into related compounds that can help infer some of the properties and synthetic routes that might be applicable to the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-methoxyindane, involves a multi-step process starting from 5-bromoindan-2-ol. The synthesis includes a substitution reaction, esterification, azide conversion, and hydrogenation steps to yield the racemic mixture of the aminoindane . Although the starting materials and the position of the substituents differ, similar synthetic strategies could potentially be adapted for the synthesis of 1-(2-Aminoethyl)-6-methoxyindan, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene provides insights into the structural characteristics of methoxyindane derivatives . The planarity of the pyran ring and the stabilization by intermolecular hydrogen bonds are notable features that could influence the behavior of similar compounds. For 1-(2-Aminoethyl)-6-methoxyindan, the presence of the aminoethyl group could introduce additional conformational flexibility and potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-5-methoxyindane, such as the substitution of a halogen with a methoxy group and the conversion of an alcohol to an azide followed by reduction to an amine, are relevant to the chemical reactivity of indane derivatives . These reactions demonstrate the reactivity of the indane ring and the potential for functionalization at various positions, which is applicable to the synthesis and modification of 1-(2-Aminoethyl)-6-methoxyindan.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2-Aminoethyl)-6-methoxyindan are not directly reported in the provided papers, the properties of similar compounds can provide some context. For instance, the crystal structure and intermolecular interactions of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene suggest that methoxyindane derivatives may exhibit solid-state properties influenced by hydrogen bonding and molecular packing . The presence of an aminoethyl group in 1-(2-Aminoethyl)-6-methoxyindan would likely affect its solubility, boiling point, and potential for forming salts or zwitterions.

Applications De Recherche Scientifique

Cardiovascular Properties

1-(2-Aminoethyl)-6-methoxyindan derivatives have been studied for their cardiovascular properties. Research has shown that secondary amines and amides of this compound can have significant effects on blood pressure and heart rate in hypertensive rats. These compounds exhibit structure-activity relationships that are relevant to antihypertensive effects, heart rate modulation, and toxicity (Solomons et al., 1978).

Chemical Synthesis and Resolution

The chemical synthesis and resolution of 2-amino-5-methoxyindane enantiomers, a closely related compound, have been achieved. This process involves a series of steps starting from 5-bromoindan-2-ol, leading to the production of rac-2-amino-5-methoxyindane with high enantiopurity. This synthesis plays a significant role in creating dopaminergic compounds (Akbaba et al., 2016).

Photobromination and Chemical Reactivity

Studies on the photobromination of 5-methoxyindane, a compound structurally similar to 1-(2-Aminoethyl)-6-methoxyindan, have led to the synthesis of new benzoindenone derivatives and facilitated easy access to the 7H-Benzo(c)fluoren-7-one skeleton. This research highlights the diverse chemical reactivity and potential applications in synthetic chemistry (Tutar et al., 2008).

Novel 5-HT6 Receptor Ligands

The compound 1-Benzenesulfonyl-5-methoxy-N,N-dimethyltryptamine, which is structurally related to 1-(2-Aminoethyl)-6-methoxyindan, has been identified as a potent 5-HT6 receptor antagonist. This finding has implications for the development of new classes of 5-HT6 antagonists with potential therapeutic applications (Pullagurla et al., 2003).

Antitumor Activity

Derivatives of 1-(2-Aminoethyl)-6-methoxyindan have been explored for their antitumor activity. For example, the synthesis of azo dyes from 6-amino-2-methoxy-quinoxaline, a derivative, has been applied in the coloring of polyester fibers, demonstrating the compound's versatile applications in chemistry and possibly in biomedical fields (Rangnekar & Tagdiwala, 1987).

Anti-Inflammatory Activity

Compounds like 6-methoxyindan-1-acetic acid, closely related to 1-(2-Aminoethyl)-6-methoxyindan, have been evaluated for their anti-inflammatory activity in various models. Studies suggest that these compounds have significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs (Roy et al., 1982).

Fluorescence in Biomedical Analysis

6-Methoxy-4-quinolone, an oxidation product derived from a compound similar to 1-(2-Aminoethyl)-6-methoxyindan, has shown strong fluorescence in aqueous media. This characteristic makes it a useful fluorophore for biomedical analysis, demonstrating potential applications in biological imaging and diagnostics (Hirano et al., 2004).

Propriétés

IUPAC Name |

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFQCOXFGMBPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2CCN)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452108 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-6-methoxyindan | |

CAS RN |

108048-37-9 | |

| Record name | 1-(2-aminoethyl)-6-methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B130919.png)

![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)

![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)